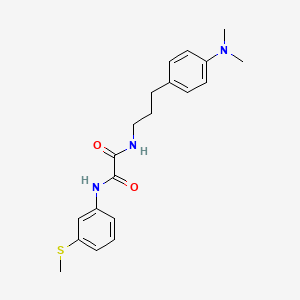

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)oxalamide

Beschreibung

N1-(3-(4-(Dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 4-(dimethylamino)phenyl group and a 3-(methylthio)phenyl group linked via a propyl chain and an oxalamide core. The oxalamide moiety (N,N'-disubstituted oxalic acid diamide) provides a rigid, planar structure capable of hydrogen bonding, while the substituents confer unique electronic and steric properties.

Eigenschaften

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-23(2)17-11-9-15(10-12-17)6-5-13-21-19(24)20(25)22-16-7-4-8-18(14-16)26-3/h4,7-12,14H,5-6,13H2,1-3H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXFUPDMAMZSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC(=CC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves a multi-step process:

Formation of Intermediate Amines: The initial step involves the preparation of 3-(4-(dimethylamino)phenyl)propylamine and 3-(methylthio)aniline. These intermediates can be synthesized through standard amination reactions.

Oxalamide Formation: The final step involves the condensation of the two amines with oxalyl chloride under controlled conditions to form the desired oxalamide. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and yield. This often involves:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and improve safety.

Catalysis: Employing catalysts to lower activation energy and increase reaction efficiency.

Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Wissenschaftliche Forschungsanwendungen

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its therapeutic potential, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism by which N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)oxalamide exerts its effects involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylthio group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally or functionally related molecules, focusing on substituent effects, core modifications, and inferred properties.

Core Structure Variations: Oxalamide vs. Phthalimide

- 3-Chloro-N-phenyl-phthalimide (): Core: Phthalimide (isoindoline-1,3-dione) provides a rigid, planar aromatic system. Substituents: Chlorine at the 3-position and a phenyl group at the N-position. Comparison: The phthalimide core is more rigid and less polar than oxalamide, favoring applications in high-temperature polymers (e.g., polyimides).

Substituent Effects: Methylthio vs. Sulfonyl Groups

- Methylthio (SMe) in Target Compound :

- Moderate electron-donating effect (+M), enhancing lipophilicity.

- Susceptible to oxidation, forming sulfoxide or sulfone derivatives.

- Methylsulfonyl (SO₂Me) in Patent Compounds ():

Electron-Donating vs. Electron-Withdrawing Substituents

- 4-Nitrophenoxy in : The nitro group (-NO₂) is a strong electron-withdrawing substituent, reducing electron density and increasing reactivity in electrophilic substitutions. Such compounds are often intermediates in explosive or dye synthesis .

Comparative Data Table

Critical Analysis of Structural and Functional Differences

- Flexibility : The target compound’s propyl chain and oxalamide core allow conformational flexibility, unlike the rigid phthalimide or piperidine derivatives, which may restrict dynamic interactions .

- Reactivity : The methylthio group’s susceptibility to oxidation could limit the compound’s stability under oxidative conditions, whereas sulfonyl groups in derivatives are more inert .

- Solubility: The dimethylamino group may improve aqueous solubility compared to purely aromatic systems (e.g., ’s phthalimide), but the methylthio group’s lipophilicity could offset this advantage .

Biologische Aktivität

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound can be synthesized through various chemical pathways, including the reaction of appropriate amines and oxalic acid derivatives. The synthetic route typically involves the formation of an oxalamide bond between two distinct aromatic substituents, which are crucial for its biological activity.

Chemical Structure:

- Molecular Formula: C18H22N2O2S

- Molecular Weight: 346.44 g/mol

- CAS Number: 2415453-80-2

The biological activity of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)oxalamide can be attributed to its interaction with various biological targets:

- Cholinesterase Inhibition:

- Neuroprotective Effects:

- Antioxidant Properties:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| AChE Inhibition | IC50 = 20 nM | |

| Neuroprotection | Significant suppression of neuronal cell death | |

| Antioxidant Activity | Protection against oxidative stress |

Case Studies and Research Findings

- Neuroprotective Study:

- Cholinergic Activity Evaluation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.